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Compound of Interest

Compound Name: p-Coumaric acid-d6

Cat. No.: B15569722 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
p-Coumaric acid is a hydroxycinnamic acid found in various plants and is known for its

antioxidant properties.[1][2] Its deuterated analog, p-Coumaric acid-d6, serves as a valuable

internal standard for quantitative analysis by NMR or mass spectrometry and as a tracer in

metabolic studies.[3] Deuterium labeling involves the substitution of protons (¹H) with deuterium

(²H or D), an isotope of hydrogen.[4] This substitution has profound and predictable effects on

Nuclear Magnetic Resonance (NMR) spectra. In ¹H NMR, the signals corresponding to the

replaced protons disappear.[5] In ¹³C NMR, carbons directly bonded to deuterium exhibit

reduced signal intensity and may show splitting, along with minor chemical shift changes

known as isotope effects.[6][7] This application note provides a detailed guide to the expected

NMR spectral features of p-Coumaric acid-d6 and a standard protocol for its analysis.

Chemical Structure of p-Coumaric acid-d6:

IUPAC Name: (E)-3-(4-hydroxyphenyl-2,3,5,6-d4)prop-2-enoic-2,3-d2 acid[8]

Molecular Formula: C₉H₂D₆O₃[9]

Molecular Weight: 170.195 g/mol [8]
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The structure below indicates the six positions where hydrogen atoms are substituted with

deuterium.

Caption: Chemical structure of p-Coumaric acid-d6.

Predicted NMR Spectral Data
The primary effect of deuterium substitution is the absence of signals for the vinylic and

aromatic protons in the ¹H NMR spectrum. The remaining signals will be from the hydroxyl (-

OH) and carboxylic acid (-COOH) protons. In the ¹³C NMR spectrum, all nine carbon atoms are

observable, but the deuterated carbons will have significantly lower intensity in a standard

proton-decoupled experiment.

Data Summary Table
The following table summarizes the predicted chemical shifts for p-Coumaric acid-d6
compared to its non-deuterated counterpart, p-Coumaric acid. Chemical shifts are referenced

from literature data, typically acquired in DMSO-d₆.[10][11]
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Assignment

p-Coumaric

Acid ¹H

(ppm)[10]
[11]

p-Coumaric

acid-d6 ¹H

(ppm)

(Predicted)

p-Coumaric

Acid ¹³C

(ppm)[10]
[11]

p-Coumaric

acid-d6 ¹³C

(ppm)

(Predicted)

Notes on p-

Coumaric

acid-d6

Spectrum

H-2', H-6' ~7.51 Absent 130.4 ~130.4

¹H signal

absent. ¹³C

signal shows

reduced

intensity and

potential

splitting.

H-3', H-5' ~6.79 Absent 116.1 ~116.1

¹H signal

absent. ¹³C

signal shows

reduced

intensity and

potential

splitting.

H-α ~6.29 Absent 115.7 ~115.7

¹H signal

absent. ¹³C

signal shows

reduced

intensity and

potential

splitting.

H-β ~7.51 Absent 144.5 ~144.5

¹H signal

absent. ¹³C

signal shows

reduced

intensity and

potential

splitting.

-OH Variable Present - - Broad singlet,

chemical shift

is

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/P-Coumaric-Acid
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000591
https://pubchem.ncbi.nlm.nih.gov/compound/P-Coumaric-Acid
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000591
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentration

and solvent

dependent.

-COOH Variable Present - -

Very broad

singlet,

chemical shift

is

concentration

and solvent

dependent.

C-1' - - 125.6 ~125.6 Unchanged.

C-4' - - 159.9 ~159.9 Unchanged.

C=O - - 168.3 ~168.3 Unchanged.

Experimental Protocols
This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of

p-Coumaric acid-d6.

Sample Preparation
Weighing: Accurately weigh 5-10 mg of p-Coumaric acid-d6 directly into a clean, dry NMR

tube.

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄, or Acetone-d₆). DMSO-d₆ is recommended as it effectively dissolves p-

Coumaric acid and allows for the observation of exchangeable -OH and -COOH protons.

Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure

complete dissolution of the sample.

Transfer: If weighing was done externally, carefully transfer the solution to the NMR tube

using a clean glass pipette.
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Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool in a pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz spectrometer.

Users should optimize these parameters based on their specific instrument and sample

concentration.

Parameter ¹H NMR ¹³C NMR

Spectrometer Frequency 400 MHz 100 MHz

Solvent DMSO-d₆ DMSO-d₆

Temperature 298 K 298 K

Pulse Program zg30 zgpg30 (proton decoupled)

Spectral Width (SW) 20 ppm (8000 Hz) 240 ppm (24000 Hz)

Acquisition Time (AQ) ~2.0 s ~1.0 s

Relaxation Delay (D1) 2.0 s 2.0 s

Number of Scans (NS) 16 1024

Receiver Gain (RG) Set automatically Set automatically

Data Processing and Analysis
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H,

1.0 Hz for ¹³C) and perform a Fourier transform.

Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption

lineshapes.

Baseline Correction: Apply a baseline correction algorithm to correct any remaining

distortions.
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Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its

known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Peak Picking and Integration: Identify all peaks and integrate their areas. In the ¹H spectrum,

only two broad singlets for the -OH and -COOH protons are expected. The ¹³C spectrum

should show 9 peaks, with the 6 deuterated carbons exhibiting significantly lower intensity.

Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for the NMR analysis of p-Coumaric
acid-d6.
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Caption: Workflow for NMR analysis of p-Coumaric acid-d6.
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Structure-Spectrum Relationship
This diagram shows the logical relationship between the deuterated positions in the molecule

and their effect on the resulting NMR spectra.

p-Coumaric acid-d6 Structure

Expected NMR Spectra
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Caption: Relationship between deuteration and NMR spectral features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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